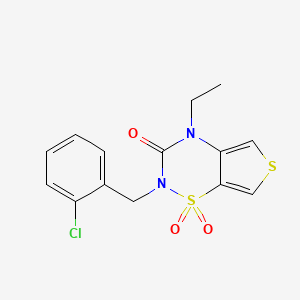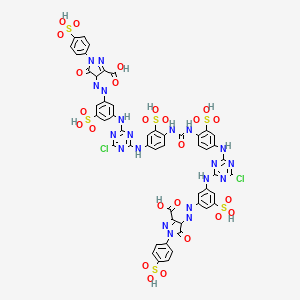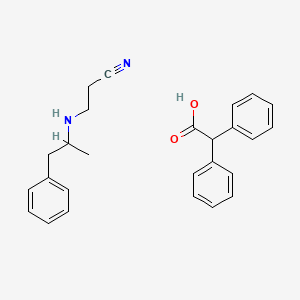
Fenproporex diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenproporex diphenylacetate is a stimulant drug that belongs to the phenethylamine and amphetamine chemical classes. It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . This compound is known for its ability to produce amphetamine as a metabolite, which contributes to its stimulant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fenproporex diphenylacetate typically involves the reaction of 3-(1-phenylpropan-2-ylamino)propanenitrile with diphenylacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
Fenproporex diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include amphetamine and its derivatives. These products contribute to the pharmacological effects of the compound .
Aplicaciones Científicas De Investigación
Fenproporex diphenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of phenethylamine and amphetamine derivatives.
Biology: Research on this compound helps understand its effects on biological systems, including its metabolism and interaction with neurotransmitters.
Medicine: The compound is studied for its potential use in treating obesity and related metabolic disorders. It is also investigated for its stimulant effects and potential for abuse.
Mecanismo De Acción
Fenproporex diphenylacetate exerts its effects by increasing the release of norepinephrine and dopamine in the brain. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and increased energy expenditure. The compound is rapidly metabolized into amphetamine, which further contributes to its stimulant effects .
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Both fenproporex diphenylacetate and amphetamine are stimulants that increase the release of norepinephrine and dopamine.
Methamphetamine: Similar to this compound, methamphetamine is a potent stimulant with significant effects on the central nervous system.
Phentermine: This compound is also used as an appetite suppressant and shares similar pharmacological properties with this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be metabolized into amphetamine. This metabolic pathway contributes to its distinct pharmacological profile and effects .
Propiedades
Número CAS |
77816-15-0 |
|---|---|
Fórmula molecular |
C26H28N2O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2,2-diphenylacetic acid;3-(1-phenylpropan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C14H12O2.C12H16N2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h1-10,13H,(H,15,16);2-4,6-7,11,14H,5,9-10H2,1H3 |
Clave InChI |
OPKOXHYTBBMBMX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCCC#N.C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


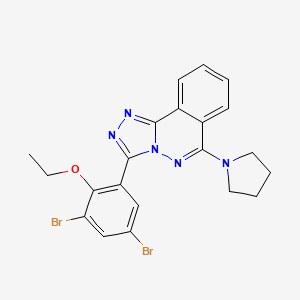
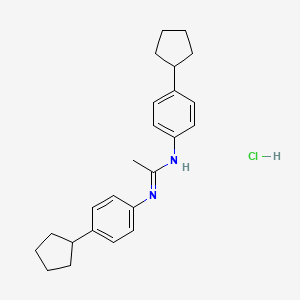


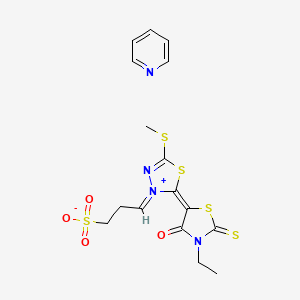

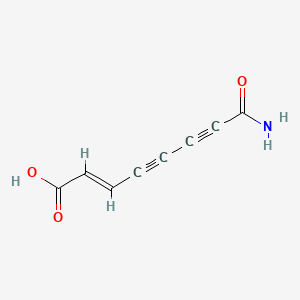


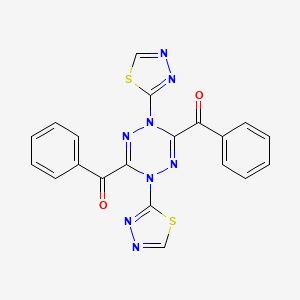

![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
